molecular formula C16H17ClN6 B12247976 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B12247976
M. Wt: 328.80 g/mol
InChI Key: JKOAVNBUFIODDT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo-pyridazine ring fused with a piperazine moiety, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine ring.

    Introduction of the Piperazine Moiety: The triazolo-pyridazine intermediate is then reacted with piperazine under appropriate conditions to introduce the piperazine ring.

    Attachment of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced through a substitution reaction, typically using a chlorophenyl halide and a base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its potential therapeutic effects, including its use as an anticancer agent, antiviral agent, and in the treatment of neurological disorders.

    Industry: The compound’s unique chemical structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by binding to receptor sites, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-4-{3,5-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: This compound has an additional methyl group, which may affect its chemical properties and biological activity.

    1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine: The piperazine ring is replaced with a morpholine ring, potentially altering its pharmacokinetic profile.

    1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine: The piperazine ring is replaced with a pyridine ring, which may influence its binding affinity and selectivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17ClN6/c1-12-18-19-15-6-7-16(20-23(12)15)22-10-8-21(9-11-22)14-5-3-2-4-13(14)17/h2-7H,8-11H2,1H3

InChI Key

JKOAVNBUFIODDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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